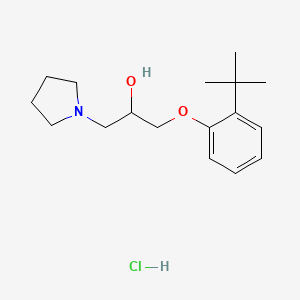![molecular formula C14H17NOS B4988310 2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)
2-[benzyl(3-thienylmethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzyl(3-thienylmethyl)amino]ethanol, also known as BTE, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[benzyl(3-thienylmethyl)amino]ethanol is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. 2-[benzyl(3-thienylmethyl)amino]ethanol has been shown to inhibit the activity of enzymes such as protein kinase C and phosphodiesterase, which play important roles in cell signaling and metabolism. 2-[benzyl(3-thienylmethyl)amino]ethanol has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-[benzyl(3-thienylmethyl)amino]ethanol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. 2-[benzyl(3-thienylmethyl)amino]ethanol has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. 2-[benzyl(3-thienylmethyl)amino]ethanol has also been shown to inhibit the growth of cancer cells and induce apoptosis, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[benzyl(3-thienylmethyl)amino]ethanol in lab experiments is its relatively simple synthesis method, which allows for the easy production of large quantities of the compound. Another advantage is its versatility, as it can be used as a scaffold for the development of novel compounds with potential therapeutic applications. One limitation of using 2-[benzyl(3-thienylmethyl)amino]ethanol in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
For research on 2-[benzyl(3-thienylmethyl)amino]ethanol include the development of novel compounds based on its scaffold, the elucidation of its mechanism of action, and the exploration of its potential therapeutic applications in various fields. 2-[benzyl(3-thienylmethyl)amino]ethanol may have potential applications in the treatment of cancer, neurodegenerative diseases, and other conditions. Further research is needed to fully understand the potential of 2-[benzyl(3-thienylmethyl)amino]ethanol and its derivatives in these areas.
Synthesis Methods
2-[benzyl(3-thienylmethyl)amino]ethanol can be synthesized through a two-step process. The first step involves the reaction of 3-thiophenemethanol with benzyl chloride in the presence of a base such as potassium carbonate to form benzyl(3-thienylmethyl)carbinol. The second step involves the reaction of benzyl(3-thienylmethyl)carbinol with diethylamine in the presence of a dehydrating agent such as thionyl chloride to form 2-[benzyl(3-thienylmethyl)amino]ethanol.
Scientific Research Applications
2-[benzyl(3-thienylmethyl)amino]ethanol has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-[benzyl(3-thienylmethyl)amino]ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 2-[benzyl(3-thienylmethyl)amino]ethanol has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In drug discovery, 2-[benzyl(3-thienylmethyl)amino]ethanol has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
properties
IUPAC Name |
2-[benzyl(thiophen-3-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-8-7-15(11-14-6-9-17-12-14)10-13-4-2-1-3-5-13/h1-6,9,12,16H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPSTIDYHWOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl(thiophen-3-ylmethyl)amino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)
![4-butyl-6-chloro-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4988243.png)
![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)

![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-piperazinone](/img/structure/B4988274.png)
![N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)-N-phenylbenzenesulfonamide](/img/structure/B4988276.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988284.png)
![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)
![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4988297.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)